molecular formula C23H15Cl2F3N4O4 B12380247 Hsd17B13-IN-58

Hsd17B13-IN-58

Cat. No.: B12380247
M. Wt: 539.3 g/mol
InChI Key: RCODTGWXHLOIOF-UHFFFAOYSA-N
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Description

Hsd17B13-IN-58 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic applications in treating these liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-58 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated systems and advanced analytical techniques would be essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-58 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Mechanism of Action

Hsd17B13-IN-58 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the interconversion of 17-ketosteroids and 17-hydroxysteroids, which are important for maintaining the balance between less potent and more potent forms of estrogens and androgens. By inhibiting HSD17B13, this compound disrupts lipid droplet biogenesis and metabolism, thereby reducing the progression of NAFLD and NASH .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H15Cl2F3N4O4

Molecular Weight

539.3 g/mol

IUPAC Name

3,5-dichloro-4-hydroxy-N-[2-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]pyrido[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C23H15Cl2F3N4O4/c1-11-30-20-18(22(35)32(11)10-12-4-2-3-5-17(12)36-23(26,27)28)16(6-7-29-20)31-21(34)13-8-14(24)19(33)15(25)9-13/h2-9,33H,10H2,1H3,(H,29,31,34)

InChI Key

RCODTGWXHLOIOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl

Origin of Product

United States

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